molecular formula C21H22N2O3 B7713641 N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide

Cat. No. B7713641
M. Wt: 350.4 g/mol
InChI Key: WAKJSMLUWXLOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide, also known as HPB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. HPB belongs to the family of benzamide compounds and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been found to have a range of potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been used as a chemical probe to study the function of certain enzymes and receptors in the body.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been shown to inhibit the activity of certain enzymes and receptors, including cyclooxygenase-2, phosphodiesterase-4, and TRPV1 receptors. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has also been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and protect against neurodegeneration. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has also been found to improve cognitive function and memory in animal models. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide also exhibits a range of biochemical and physiological effects, making it suitable for a variety of research applications. However, there are also some limitations to using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on various signaling pathways in the body. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide may have off-target effects that need to be carefully considered when designing experiments.

Future Directions

There are many potential future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to understand the mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide and its effects on various signaling pathways in the body. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide may also have potential applications in the treatment of cancer and inflammation. Overall, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide is a promising compound that warrants further investigation in the field of scientific research.

Synthesis Methods

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide can be synthesized using a multi-step reaction sequence that involves the condensation of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with propylamine, followed by the reaction of the resulting imine with 4-bromobenzoyl chloride. The final product is obtained through a reduction reaction using sodium borohydride. The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been optimized to yield high purity and yield, making it suitable for use in scientific research.

properties

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-3-11-23(21(25)15-7-5-4-6-8-15)14-17-12-16-13-18(26-2)9-10-19(16)22-20(17)24/h4-10,12-13H,3,11,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKJSMLUWXLOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide

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